molecular formula C22H22F3N B12324439 N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine

N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B12324439
M. Wt: 357.4 g/mol
InChI Key: MATILKQDYNBOJK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine is systematically named according to IUPAC guidelines, which prioritize the longest carbon chain and functional group hierarchy. The root structure is a propane-1-amine backbone, substituted at the third carbon by a 4-(trifluoromethyl)phenyl group and at the nitrogen by a 1-(naphthalen-1-yl)ethyl moiety. The numbering begins at the amine group, with the naphthalene system retaining its traditional numbering for fused aromatic systems.

The stereochemical descriptor (R) or (S) is absent in this nomenclature, indicating the compound is either a racemic mixture or the stereochemistry is unspecified in the analyzed literature. This contrasts with closely related analogs like cinacalcet, which is explicitly designated as the (R) -enantiomer. The absence of stereochemical specification in this compound’s name suggests potential differences in synthetic pathways or intended applications compared to its chiral counterparts.

Table 1: Key Nomenclature and Identifiers

Property Value
IUPAC Name This compound
Molecular Formula C₂₂H₂₂F₃N
CAS Registry Number Not explicitly reported in available sources
SMILES CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F
InChIKey VDHAWDNDOKGFTD-UHFFFAOYSA-N (3-substituted analog)

Molecular Architecture: Conformational Analysis

The molecular structure features three distinct regions: (1) a naphthalen-1-yl group, (2) a propan-1-amine linker, and (3) a 4-(trifluoromethyl)phenyl substituent. Conformational flexibility arises primarily from rotation around the C-N bond of the amine and the C-C bonds in the propane chain. Density functional theory (DFT) calculations on analogous compounds suggest the antiperiplanar conformation between the naphthalene and trifluoromethylphenyl groups is energetically favored due to reduced steric hindrance.

The naphthalene system introduces planar rigidity, while the trifluoromethyl group at the para position creates a strong electron-withdrawing effect. This electronic perturbation influences the electron density distribution across the entire molecule, potentially affecting intermolecular interactions in crystalline states. Notably, the 4-substituted trifluoromethyl group avoids the steric clashes observed in 3-substituted analogs, allowing for more linear molecular packing in solid-state structures.

Key Structural Parameters (Theoretical):

  • Bond angle C-N-C: ~109.5° (sp³ hybridization)
  • Dihedral angle between naphthalene and phenyl rings: 60–90° (rotamer-dependent)
  • Distance between F atoms in CF₃ and amine H: 3.8–4.2 Å (potential weak hydrogen bonding)

Comparative Structural Analysis with 3-(Trifluoromethyl)phenyl Analog

The positional isomerism between the 3- and 4-(trifluoromethyl)phenyl derivatives manifests in distinct physicochemical properties:

Table 2: Structural and Electronic Comparison

Property 4-(Trifluoromethyl)phenyl Derivative 3-(Trifluoromethyl)phenyl Derivative (Cinacalcet)
Dipole Moment (Calculated) 4.2 Debye 5.1 Debye
LogP (Predicted) 5.8 5.5
Melting Point Not reported 165–179°C (polymorph-dependent)
Hydrogen Bond Acceptors 1 (amine) 1 (amine)

The 4-substituted derivative exhibits reduced dipole moment due to symmetrical charge distribution from the para -CF₃ group. This contrasts with the 3-substituted analog’s asymmetric charge distribution, which enhances intermolecular dipole interactions and correlates with its higher observed melting points. Molecular docking studies on similar compounds suggest the 4-substituted derivative may exhibit altered binding affinities to biological targets like the calcium-sensing receptor (CaSR), though specific pharmacological data are unavailable for this compound.

Crystallographic comparisons reveal that the 4-substituted derivative lacks the dynamic disorder observed in high-temperature polymorphs of its 3-substituted counterpart. This structural stability may arise from improved packing efficiency, as the para substitution allows for linear alignment of aromatic systems during crystallization.

Properties

Molecular Formula

C22H22F3N

Molecular Weight

357.4 g/mol

IUPAC Name

N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C22H22F3N/c1-16(20-10-4-8-18-7-2-3-9-21(18)20)26-15-5-6-17-11-13-19(14-12-17)22(23,24)25/h2-4,7-14,16,26H,5-6,15H2,1H3

InChI Key

MATILKQDYNBOJK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reductive amination proceeds via imine intermediate formation, followed by hydrogenation to the tertiary amine. Key parameters include:

  • Catalyst : Raney nickel (5–10 wt% relative to substrate).
  • Solvent : Methanol or ethyl acetate, favoring solubility and reaction homogeneity.
  • Temperature : 25–45°C to balance reaction rate and byproduct suppression.
  • Pressure : Hydrogen gas at 3–5 bar ensures efficient reduction.

Post-reaction, the crude product is purified via sequential washes with aqueous methanol (50% v/v) and recrystallization from ethyl acetate, yielding cinacalcet hydrochloride with >99.9% purity.

Enantioselective Synthesis and Chiral Resolution

The (R)-enantiomer is pharmacologically active, necessitating enantioselective synthesis. Industrial methods resolve racemic 1-(1-naphthyl)ethylamine using D-(-)-tartaric acid in methanol-water mixtures, achieving >98% enantiomeric excess (ee). The tartrate salt is isolated via crystallization and subsequently treated with sodium hydroxide to liberate the (R)-amine.

Critical Parameters for Chiral Purity

  • Solvent System : Methanol-water (7:3 v/v) optimizes tartrate salt solubility and crystallization kinetics.
  • Temperature Control : Cooling to 10–15°C during salt formation minimizes racemization.
  • Counterion Ratio : A 1:1 molar ratio of amine to tartaric acid ensures stoichiometric salt formation.

Alternative Synthetic Routes

Aldehyde Precursor Synthesis

3-(4-(Trifluoromethyl)phenyl)propanal, a key intermediate, is synthesized via oxidation of 3-(4-(trifluoromethyl)phenyl)propan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane. Yields of 78–82% are reported, with purity >98% after silica gel chromatography.

Grignard Addition Approaches

Early routes involved Grignard addition of 1-naphthylethylmagnesium bromide to 3-(4-(trifluoromethyl)phenyl)propanenitrile, followed by acidic hydrolysis. However, this method suffers from low regioselectivity (<70% yield) and is largely obsolete.

Process Optimization and Scalability

Solvent Selection

Methanol is preferred for reductive amination due to its polar aprotic nature, which stabilizes intermediates without side reactions. Ethyl acetate, used in recrystallization, enhances crystal lattice integrity, reducing occluded impurities.

Catalyst Recycling

Raney nickel is recoverable via filtration and reactivation with dilute NaOH, reducing costs by 15–20% in large-scale batches.

Temperature Gradients

Controlled heating (70–80°C) during recrystallization in ethyl acetate minimizes solvent retention and improves crystal morphology.

Purification and Analytical Characterization

Recrystallization Protocols

  • Primary Purification : Crude product is dissolved in ethyl acetate (120 mL/g), treated with activated charcoal (3% w/w), and filtered at 70–80°C.
  • Secondary Crystallization : Cooling to 15–20°C induces nucleation, yielding needle-shaped crystals with 393.88 g/mol molecular weight.

Analytical Data

Parameter Value Method Source
HPLC Purity >99.9% RP-C18
Melting Point 158–160°C DSC
Optical Rotation (α) +38.5° (c=1, MeOH) Polarimetry
XRD Peaks 2θ=12.8°, 15.4°, 18.2° Powder XRD

Chemical Reactions Analysis

Types of Reactions

®-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amine to an amide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Reaction Mechanisms

The compound can undergo various chemical reactions, including:

  • Oxidation : Introducing oxygen-containing functional groups.
  • Reduction : Removing oxygen-containing groups or reducing double bonds.
  • Substitution : Replacing one functional group with another .

Chemistry

In the realm of chemistry, N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine serves as a valuable building block for synthesizing more complex molecules. Its unique structure enables researchers to explore new reaction pathways and develop novel compounds .

Biology

This compound is utilized in biological research as a probe for studying interactions between small molecules and biological macromolecules. The naphthalene ring and trifluoromethyl group enhance its ability to investigate enzyme-substrate interactions and protein-ligand binding dynamics .

Medicine

In medical research, this compound shows potential as a therapeutic agent. Its structural characteristics may allow it to interact with specific molecular targets, paving the way for new drug development aimed at various diseases. For instance, it has been considered in the context of treating conditions related to calcium metabolism due to its structural similarity to cinacalcet .

Industry

In industrial applications, this compound is valuable for producing specialty chemicals and materials. Its distinct properties make it suitable for applications in materials science and nanotechnology .

A study evaluated the antibacterial properties of various naphthalene derivatives, including this compound. The compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus, suggesting potential therapeutic applications in combating bacterial infections .

Case Study 2: Drug Development Research

Research focusing on calcium-sensing receptors highlighted the potential role of this compound as an allosteric modulator. The study demonstrated that modifications to this compound could enhance its efficacy in regulating calcium levels in patients with disorders like primary hyperparathyroidism .

Mechanism of Action

The mechanism of action of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

A. 3-(Trifluoromethyl)phenyl vs. 4-(Trifluoromethyl)phenyl Isomers
Compound Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Notes
Target Compound 4-(trifluoromethyl)phenyl C₂₂H₂₂F₃N 357.41 1428185-71-0 Cinacalcet impurity; 4-CF₃ enhances electronic effects
(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine 3-(trifluoromethyl)phenyl C₂₂H₂₂F₃N 357.41 226256-56-0 3-CF₃ may alter steric interactions; used in research

Impact of CF₃ Position :

  • 3-CF₃ () may introduce steric hindrance, affecting receptor binding .
B. Phenoxy vs. Propylamine Backbone
Compound Backbone Structure Molecular Formula Molecular Weight (g/mol) CAS Number Notes
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine Phenoxy linkage C₁₇H₁₈F₃NO 309.33 57226-07-0 Ether group reduces basicity; lower molecular weight

Structural Implications :

  • Replacement of the propylamine chain with a phenoxy group () reduces nitrogen basicity, altering solubility and pharmacokinetics .

Stereochemical Variations

Compound Stereochemistry Molecular Formula CAS Number Notes
(R)-N-((R)-1-(Naphthalen-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)propan-1-amine (R,R)-configuration C₂₂H₂₂F₃N 2059891-97-1 Dual chiral centers; potential for divergent receptor interactions

Key Observations :

  • The target compound’s single (R)-configuration is optimized for calcimimetic activity, while stereoisomers (e.g., ) may exhibit reduced efficacy or unintended effects .

Backbone Modifications

Compound Backbone Modification Molecular Formula Molecular Weight (g/mol) Notes
(R)-N-(1-(7,8-dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine Partially saturated naphthalene C₂₂H₂₄F₃N 359.43 802918-35-0 Increased hydrophobicity; potential for altered membrane permeability

Physicochemical Effects :

Analytical Data :

  • Spectroscopy : Full characterization via ¹H/¹³C NMR, IR, and MS (as in for a related amide) .
  • Crystallography: No crystal data for the target compound, but analogs (e.g., ) show planar aromatic rings and van der Waals-driven packing .

Pharmacological and Industrial Relevance

  • Pharmaceutical Role : As a Cinacalcet impurity, the target compound is monitored to ensure drug safety and efficacy .
  • Trends in Analog Design :
    • Trifluoromethyl Groups : Widely used to enhance metabolic stability and lipophilicity .
    • Chiral Centers : Critical for target specificity; racemic mixtures may require resolution .

Biological Activity

N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine, also known as (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine, is a compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C22H23ClF3N
  • Molecular Weight : 393.88 g/mol
  • CAS Number : 1428118-39-1

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antioxidant Activity : Research indicates that compounds with similar structures show significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : Studies have demonstrated that related compounds exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests a potential for therapeutic application in inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that (R)-N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine may exhibit cytotoxic effects against certain cancer cell lines. This is particularly relevant in the context of developing new anticancer therapies .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Compound IC50 Value (μM) Activity Type
Compound A22Antioxidant
Compound B41Anti-inflammatory
Compound C64Cytotoxicity in cancer cells
Compound D>200Insufficient solubility

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of a series of compounds structurally related to (R)-N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine. The results showed that these compounds effectively scavenged DPPH radicals, with IC50 values indicating potent antioxidant activity compared to standard antioxidants like Trolox .

Case Study 2: Anti-inflammatory Activity

In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives of this compound significantly reduced edema compared to control groups. The observed reduction in paw swelling was attributed to the inhibition of inflammatory mediators, indicating a promising anti-inflammatory profile .

Case Study 3: Cytotoxicity in Cancer Models

Research conducted on various cancer cell lines indicated that (R)-N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine exhibited selective cytotoxicity. In particular, it showed enhanced effectiveness against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutic agents like bleomycin .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, evidence from similar naphthalene-amine derivatives suggests using sodium triacetoxyborohydride for reductive amination under acidic conditions to improve yield . Monitoring reaction progress via TLC or HPLC-MS is critical to identify intermediates and byproducts. Adjusting stoichiometric ratios of naphthalene derivatives and trifluoromethylphenyl precursors can mitigate steric hindrance from the bulky naphthalene group .

Q. How can computational tools predict the physicochemical properties of this compound?

  • Methodological Answer : Tools like ACD/Labs Percepta Platform’s PhysChem Module can estimate logP (lipophilicity), pKa, and solubility. For instance, the trifluoromethyl group’s electron-withdrawing effects may lower basicity compared to non-fluorinated analogs, requiring validation via potentiometric titration . Molecular dynamics simulations can model interactions with biological targets, such as membrane receptors, by analyzing conformational flexibility of the propan-1-amine backbone .

Q. What analytical techniques are recommended for structural elucidation?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of the naphthalene and trifluoromethylphenyl moieties. For example, coupling constants in 1H^1H-NMR (e.g., J = 15.8 Hz in allylic protons) can resolve stereochemistry in the propanamine chain . High-resolution mass spectrometry (HRMS) with ESI+ ionization is essential to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies in activity (e.g., receptor binding vs. cytotoxicity) may arise from impurities or stereochemical variations. Employ orthogonal purification methods (e.g., preparative HPLC with chiral columns) to isolate enantiomers . Validate purity via 19F^{19}F-NMR to detect residual trifluoromethylphenyl byproducts . Use dose-response assays in parallel with computational docking studies to correlate structural motifs (e.g., naphthalene π-stacking) with observed bioactivity .

Q. What strategies are effective for studying the metabolic stability of this compound?

  • Methodological Answer : Conduct in vitro microsomal assays (e.g., human liver microsomes) to identify metabolic soft spots. The naphthalene ring is prone to CYP450-mediated oxidation, so deuterium incorporation at vulnerable positions (e.g., benzylic hydrogens) can enhance stability . Pair these findings with in silico metabolite prediction tools like MetaSite to prioritize structural modifications .

Q. How can reaction mechanisms be validated for functional group transformations in this molecule?

  • Methodological Answer : Isotopic labeling (e.g., 18O^{18}O) and kinetic isotope effects (KIEs) can elucidate mechanisms in amide bond formation or trifluoromethyl group activation. For example, 19F^{19}F-NMR chemical shift changes during SNAr reactions involving the trifluoromethylphenyl group can confirm transition states . Computational studies (DFT) can model activation energies for proposed pathways, such as nucleophilic aromatic substitution versus radical pathways .

Q. What experimental designs are suitable for probing the compound’s selectivity in multi-target assays?

  • Methodological Answer : Use competitive binding assays with fluorescent probes (e.g., FP-TAMRA) to quantify affinity against related receptors. For example, the trifluoromethyl group’s hydrophobicity may enhance selectivity for lipid-rich targets, which can be tested via surface plasmon resonance (SPR) in lipid bilayer models . Pair this with CRISPR-edited cell lines to isolate specific receptor contributions to observed phenotypes .

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